molecular formula C27H24N4O2 B14201012 1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione CAS No. 851955-91-4

1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione

Cat. No.: B14201012
CAS No.: 851955-91-4
M. Wt: 436.5 g/mol
InChI Key: QIVVTBIJERSXNI-UHFFFAOYSA-N
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Description

1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione is a complex organic compound that features a quinoline moiety and a pyrrole-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with pyrrole-2,5-dione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the Ullmann-type coupling reaction is frequently employed, where nucleophilic substitution of halogenated quinoline derivatives with pyrrole-2,5-dione occurs in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione is unique due to its combined quinoline and pyrrole-2,5-dione structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

851955-91-4

Molecular Formula

C27H24N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

1-[3-[bis(quinolin-2-ylmethyl)amino]propyl]pyrrole-2,5-dione

InChI

InChI=1S/C27H24N4O2/c32-26-14-15-27(33)31(26)17-5-16-30(18-22-12-10-20-6-1-3-8-24(20)28-22)19-23-13-11-21-7-2-4-9-25(21)29-23/h1-4,6-15H,5,16-19H2

InChI Key

QIVVTBIJERSXNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN(CCCN3C(=O)C=CC3=O)CC4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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